molecular formula C22H21N3O5S B2428412 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide CAS No. 1013869-03-8

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide

Cat. No. B2428412
CAS RN: 1013869-03-8
M. Wt: 439.49
InChI Key: SOALVZMSSCVOQC-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C22H21N3O5S and its molecular weight is 439.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Studies on similar pyrazole derivatives emphasize advancements in synthetic methodologies and structural elucidation. For instance, Kumara et al. (2018) discuss the synthesis and spectral characterization of a novel pyrazole derivative, highlighting the importance of X-ray crystal structure studies for confirming molecular conformation and detailing intermolecular interactions, such as hydrogen bonds and π-π stacking, which could be crucial for the development of new materials or drugs (Kumara et al., 2018).

Antimicrobial and Antifungal Activity

The search for new antimicrobial and antifungal agents is a significant area of research, where pyrazole derivatives are frequently explored for their bioactivity. Idrees et al. (2019) synthesized a series of pyrazole-3-carboxamide derivatives, demonstrating their potential in antimicrobial screening against various pathogenic microorganisms. Such studies indicate the applicability of pyrazole derivatives in developing new antimicrobial agents, which could be inferred for the compound of interest (Idrees et al., 2019).

Anticancer Properties

Research into the anticancer properties of pyrazole derivatives is also notable. Senthilkumar et al. (2021) explored the antibacterial, antifungal, and anticancer evaluation of a novel organic compound related to pyrazole, indicating the potential of such compounds in therapeutic applications against cancer. This suggests that the compound may also hold promise in cancer research, subject to specific investigations on its efficacy and mechanism of action (Senthilkumar et al., 2021).

Molecular Interaction Studies

Understanding the molecular interactions of pyrazole derivatives with biological targets is crucial for drug design. Shim et al. (2002) provide insights into the molecular interaction of a pyrazole-3-carboxamide antagonist with the CB1 cannabinoid receptor, offering valuable information for the design of receptor-specific drugs. Similar studies could be applicable to the compound of interest, shedding light on its potential interactions with biological targets (Shim et al., 2002).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(1,1-dioxothiolan-3-yl)-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c26-22(23-12-15-6-7-20-21(10-15)30-14-29-20)18-11-19(16-4-2-1-3-5-16)25(24-18)17-8-9-31(27,28)13-17/h1-7,10-11,17H,8-9,12-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOALVZMSSCVOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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